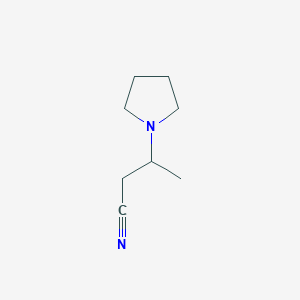
1-吡咯烷基丁腈
描述
3-Pyrrolidin-1-ylbutanenitrile is a specialty product used in proteomics research . It has a molecular formula of C8H14N2 and a molecular weight of 138.21 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 3-Pyrrolidin-1-ylbutanenitrile, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used are often based on the desired properties of the final product .Molecular Structure Analysis
The pyrrolidine ring in 3-Pyrrolidin-1-ylbutanenitrile is a five-membered nitrogen heterocycle. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the molecule’s stereochemistry and increases its three-dimensional coverage .Chemical Reactions Analysis
The pyrrolidine ring in 3-Pyrrolidin-1-ylbutanenitrile can undergo various chemical reactions. These reactions can be influenced by steric factors, and the structure-activity relationship (SAR) of the compounds can be described . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if the ring is preformed .科学研究应用
蛋白质组学研究
1-吡咯烷基丁腈: 在蛋白质组学研究中被用作一种专业产品 . 蛋白质组学是对蛋白质进行大规模研究,对于理解细胞过程和疾病机制至关重要。该化合物在蛋白质组学中的作用可能涉及蛋白质的稳定或作为质谱分析中用于分析蛋白质结构和功能的试剂。
药物化学
在药物化学中,1-吡咯烷基丁腈是一种有价值的支架,用于开发具有靶标选择性的生物活性分子 . 它的吡咯烷环是许多药物的常见特征,其衍生物由于其能够有效地探索药效团空间并有助于分子的立体化学,被用于治疗各种疾病。
药物发现
该化合物的用途延伸到药物发现,它属于吡咯烷环家族,化学家广泛使用它来为人类疾病创造治疗方法 . 它的非平面性和诱导假旋转的能力使其成为新型生物活性化合物的通用支架。
有机合成
1-吡咯烷基丁腈: 在有机合成中得到应用,特别是在吡咯烷的合成中 . 吡咯烷在合成各种生物碱和不寻常的β-氨基酸中很重要,这些是生产药物和其他有机化合物的关键中间体。
药理学
在药理学中,吡咯烷衍生物,包括1-吡咯烷基丁腈,被探索其生物活性,如抗氧化、抗炎和神经药理学作用 . 这些活性使其成为开发新型治疗剂的潜在候选药物。
生物技术
最后,在生物技术领域,1-吡咯烷基丁腈可能参与生物活性剂的开发,因为它具有吡咯酮和吡咯烷酮部分,这些部分是诱导显着药理作用的必要药效团 .
未来方向
The pyrrolidine ring, a key feature of 3-Pyrrolidin-1-ylbutanenitrile, is a versatile scaffold for the development of novel biologically active compounds . Future research may focus on exploring the pharmacophore space of pyrrolidine derivatives, investigating the influence of steric factors on biological activity, and developing new synthetic strategies .
作用机制
Target of Action
Pyrrolidine alkaloids are known to interact with a variety of targets in the body, including various enzymes, receptors, and ion channels
Mode of Action
The mode of action of pyrrolidine alkaloids can vary depending on the specific compound and target. They may act as agonists or antagonists, inhibitors or activators
Biochemical Pathways
Pyrrolidine alkaloids can affect a variety of biochemical pathways. For example, some have been shown to possess antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Pharmacokinetics
The pharmacokinetics of pyrrolidine alkaloids can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability
Result of Action
The molecular and cellular effects of pyrrolidine alkaloids can vary depending on the specific compound and its mode of action. Some pyrrolidine alkaloids have been shown to have cytotoxic effects against certain cancer cell lines
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrrolidine alkaloids
生化分析
Biochemical Properties
3-Pyrrolidin-1-ylbutanenitrile plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules often involves binding to specific active sites, leading to either inhibition or activation of enzymatic activity. For instance, it has been observed to interact with certain proteases, altering their activity and thereby influencing protein degradation pathways .
Cellular Effects
The effects of 3-Pyrrolidin-1-ylbutanenitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-Pyrrolidin-1-ylbutanenitrile can affect the proliferation and differentiation of various cell types. It has been noted to impact the expression of genes involved in cell cycle regulation, leading to changes in cell growth and division . Additionally, the compound can alter metabolic pathways, affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 3-Pyrrolidin-1-ylbutanenitrile exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, molecular docking studies have shown that 3-Pyrrolidin-1-ylbutanenitrile can bind to the active site of certain kinases, inhibiting their activity and thereby affecting downstream signaling pathways . This binding interaction can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Pyrrolidin-1-ylbutanenitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that 3-Pyrrolidin-1-ylbutanenitrile remains stable under specific conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .
Dosage Effects in Animal Models
The effects of 3-Pyrrolidin-1-ylbutanenitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without inducing toxicity .
Metabolic Pathways
3-Pyrrolidin-1-ylbutanenitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence pathways related to amino acid metabolism, lipid metabolism, and energy production . Its interaction with specific enzymes can lead to changes in metabolite levels, affecting the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, 3-Pyrrolidin-1-ylbutanenitrile is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its affinity for certain transporters, which can affect its accumulation in target tissues .
Subcellular Localization
The subcellular localization of 3-Pyrrolidin-1-ylbutanenitrile is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to particular subcellular regions can enhance its interaction with target biomolecules, thereby modulating its biochemical effects .
属性
IUPAC Name |
3-pyrrolidin-1-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-8(4-5-9)10-6-2-3-7-10/h8H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKXJNYGQWPZBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


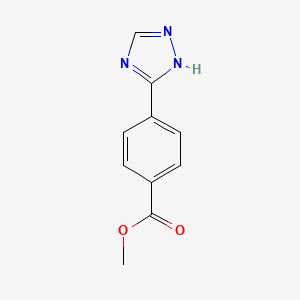

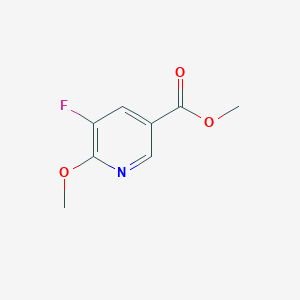



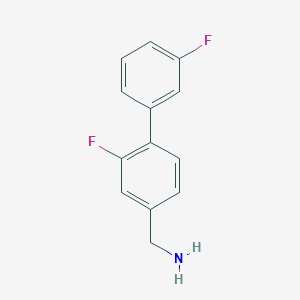
![4-({4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)aniline](/img/structure/B1420907.png)

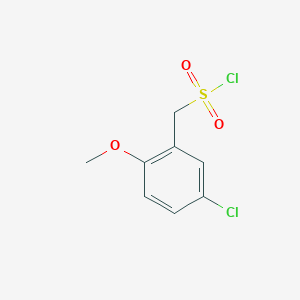
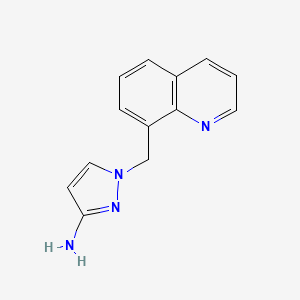
![2-chloro-N-{3-[(pyridin-2-ylsulfanyl)methyl]phenyl}propanamide](/img/structure/B1420914.png)
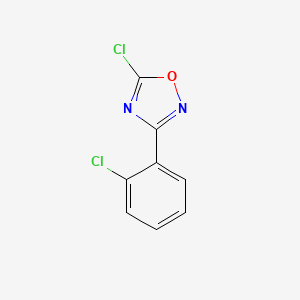
![5-[(2-Chlorophenyl)methyl]-4-cyclopropyl-1,3-thiazol-2-amine](/img/structure/B1420918.png)
